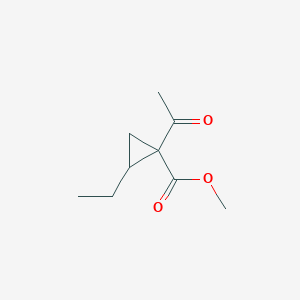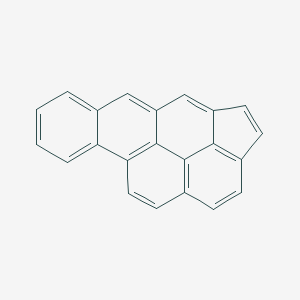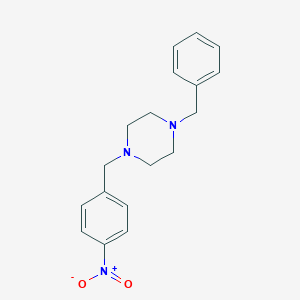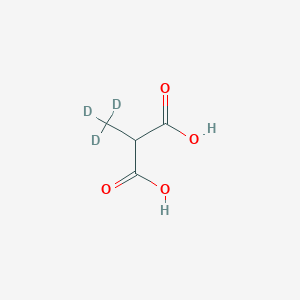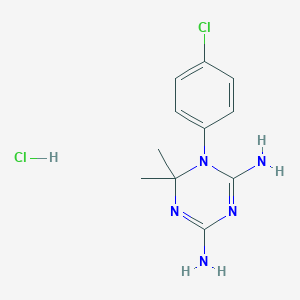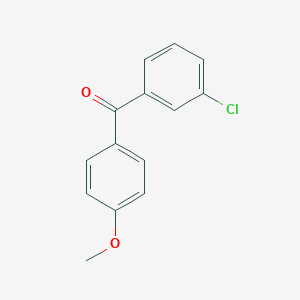
(3-Chlorophenyl)(4-methoxyphenyl)methanone
Descripción general
Descripción
The compound "(3-Chlorophenyl)(4-methoxyphenyl)methanone" is a benzophenone derivative characterized by the presence of a 3-chlorophenyl and a 4-methoxyphenyl group attached to the methanone moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to "(3-Chlorophenyl)(4-methoxyphenyl)methanone" .
Synthesis Analysis
The synthesis of benzophenone derivatives often involves condensation reactions and can be characterized by spectroscopic techniques such as NMR, IR, MS, and confirmed by X-ray diffraction crystallography . For instance, the synthesis of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was achieved and its structure was established using these methods . Similarly, the synthesis of enantiomerically pure diarylethanes starting from a related benzophenone was developed through a 7-step procedure, highlighting the complexity and potential for chiral synthesis in this class of compounds .
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in determining the molecular structure of benzophenone derivatives. These studies reveal not only the molecular conformation but also the crystal system and space group, which are essential for understanding the compound's solid-state properties . For example, a novel bioactive benzophenone derivative was found to crystallize in the orthorhombic crystal system and exhibited an intramolecular hydrogen bond . The molecular structure of these compounds can be significantly influenced by the substituents on the phenyl rings, as seen in the various papers .
Chemical Reactions Analysis
The chemical reactivity of benzophenone derivatives can be influenced by the substituents on the aromatic rings. For instance, halogen substituents can participate in halogen bonding, which can affect the solid-state arrangements of these compounds . The presence of functional groups such as methoxy or chloro groups can also influence the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the compound's reactivity and interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives, such as density, melting point, and solubility, can be deduced from their molecular structure and intermolecular interactions. The crystallographic studies provide information on unit cell parameters, which can be related to the density of the compound . The presence of specific functional groups can also suggest potential bioactivity, as seen in the antifungal activity study of pyrazolyl methanone derivatives . The synthesis of enantiomerically pure compounds further indicates the potential for these compounds to exhibit different physical properties based on their chirality .
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Research
Facile Synthesis
(3-Chlorophenyl)(4-methoxyphenyl)methanone derivatives are utilized in the synthesis of complex molecular structures. For instance, enantiomerically pure diarylethanes were synthesized starting from similar compounds, highlighting the importance of these compounds in producing optically pure enantiomers used in pharmaceuticals (Zhang et al., 2014).
Antifungal Applications
Derivatives of (3-Chlorophenyl)(4-methoxyphenyl)methanone have shown promising effects in antifungal activities. This indicates the potential use of these compounds in developing new antifungal agents (Lv et al., 2013).
Cancer Research
Certain phenstatin family members, including (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have been studied for their cytotoxic effects on tumor cells, demonstrating potential as anticancer therapeutic agents (Magalhães et al., 2013).
Antimicrobial Properties
Synthesized derivatives of (3-Chlorophenyl)(4-methoxyphenyl)methanone have exhibited interesting antimicrobial activities, making them candidates for further exploration in antimicrobial drug development (Chaudhari, 2012).
Environmental Studies
- Environmental Fate and Behavior: The fate and behavior of certain (3-Chlorophenyl)(4-methoxyphenyl)methanone derivatives in aqueous solutions have been studied, providing insights into their environmental impact and degradation pathways (Santos & Esteves da Silva, 2019).
Molecular and Structural Studies
Molecular Docking and Structural Analysis
The structure, molecular docking, and Hirshfeld surface analysis of certain (3-Chlorophenyl)(4-methoxyphenyl)methanone compounds have been carried out, contributing to a deeper understanding of their molecular interactions and potential biological activities (Lakshminarayana et al., 2018).
Crystal Structure Analysis
Detailed analysis of the crystal structures of derivatives of (3-Chlorophenyl)(4-methoxyphenyl)methanone provides valuable information regarding their molecular conformations and stability, which is crucial for their application in various fields (Lakshminarayana et al., 2009).
Propiedades
IUPAC Name |
(3-chlorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDKCFTORNAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369211 | |
| Record name | (3-chlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-methoxyphenyl)methanone | |
CAS RN |
13389-51-0 | |
| Record name | (3-chlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



